Bis(2-methoxyphenyl)phosphine
Description
Historical Context and Evolution of Organophosphorus Ligands in Catalysis
The application of organophosphorus compounds, particularly phosphine (B1218219) ligands, in organometallic chemistry and catalysis has a rich history. numberanalytics.com While their use dates back to the early 20th century, their profound impact became widely recognized in the 1960s and 1970s, a period marked by the rapid growth of homogeneous catalysis. numberanalytics.com A pivotal moment was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which showcased the remarkable potential of phosphine ligands in catalytic processes like hydrogenation. numberanalytics.com
Over the past six decades, phosphorus(III) donor ligands have become instrumental in numerous commercially successful catalytic reactions. wiley.comwiley-vch.de The success of these ligands stems from their remarkable versatility. Chemists soon realized that by systematically modifying the substituents (R groups) on the phosphorus atom (PR₃), they could precisely tune the steric and electronic properties of the resulting metal catalyst. numberanalytics.comresearchgate.net This ability to fine-tune the ligand environment allows for the optimization of catalyst reactivity, selectivity, and stability, making phosphines an indispensable tool in organic synthesis and the industrial production of chemicals. numberanalytics.comwiley.comwiley-vch.de The evolution of phosphine ligand design has progressed from simple, monodentate ligands like triphenylphosphine (B44618) to complex chiral, bidentate, and polydentate systems, as well as ligands designed for specific environments or challenging transformations. numberanalytics.comwiley.comresearchgate.netscholaris.ca
Structural Features and Electronic Properties of Bis(2-methoxyphenyl)phosphine
This compound is a tertiary phosphine characterized by a central phosphorus atom bonded to two 2-methoxyphenyl groups and a hydrogen atom. vulcanchem.com The presence of methoxy (B1213986) (-OCH₃) groups at the ortho-position of the phenyl rings is a key structural feature that dictates its specific properties and reactivity. vulcanchem.com
Table 1: Chemical Identification of this compound
| Identifier Type | Value | Source(s) |
|---|---|---|
| IUPAC Name | Bis(2-methoxyphenyl)phosphane | alfachemic.com |
| CAS Registry Number | 10177-79-4 | vulcanchem.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₅O₂P | vulcanchem.comalfachemic.comsigmaaldrich.com |
| Molecular Weight | 246.24 g/mol | vulcanchem.comsigmaaldrich.com |
| InChI Key | HFEAMIKDDWKNAG-UHFFFAOYSA-N | alfachemic.comsigmaaldrich.com |
The electronic properties of this compound are significantly influenced by the methoxy substituents. These groups are electron-donating, which increases the electron density on the phosphorus atom. numberanalytics.com This enhanced electron richness increases the ligand's σ-donating ability, making it a strong Lewis base capable of forming stable coordinate bonds with transition metals. vulcanchem.com This property is crucial for stabilizing metal centers, particularly those in low oxidation states, which are often key intermediates in catalytic cycles.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid / Powder | vulcanchem.comsigmaaldrich.com |
| Melting Point | 86-90 °C | sigmaaldrich.comsigmaaldrich.com |
| Topological Polar Surface Area | 18.5 Ų | alfachemic.com |
| Rotatable Bond Count | 4 | alfachemic.com |
Significance of this compound in Modern Synthetic Chemistry and Coordination Science
The unique combination of electronic and steric properties makes this compound a valuable ligand in coordination chemistry and a versatile reactant in catalysis. vulcanchem.comalfachemic.com It readily forms complexes with a variety of transition metals, including rhodium(I), palladium(II), and silver(I). alfachemic.comiucr.org The ortho-methoxy groups can also participate in secondary interactions, influencing the coordination behavior of the ligand. vulcanchem.com
In the realm of catalysis, this compound has demonstrated its utility in a range of important organic transformations. It is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. alfachemic.comsigmaaldrich.com Its electron-rich nature can facilitate the oxidative addition step in catalytic cycles, enhancing catalyst activity. gessnergroup.com A Pd(OAc)₂/tris(2-methoxyphenyl)phosphine (B1216234) system has been shown to be highly effective for the Suzuki coupling of aryl bromides with arylboronic acids, particularly for the synthesis of sterically hindered biaryls. researchgate.net
Table 3: Selected Catalytic Applications of this compound
| Reaction Type | Metal Catalyst | Role of Ligand | Source(s) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Synthesis of biaryls and alkyl derivatives | alfachemic.comsigmaaldrich.comsigmaaldrich.com |
| CO-ethylene Copolymerization | Palladium | Facilitates creation of polymeric materials | alfachemic.comsigmaaldrich.com |
| Allylation of Phenols | Not specified | Reactant/Ligand | alfachemic.comsigmaaldrich.com |
| Heck Reaction | Palladium | Ligand for C-C bond formation | sigmaaldrich.com |
| Sonogashira Coupling | Palladium | Ligand for C-C bond formation | sigmaaldrich.com |
| Hiyama Coupling | Palladium | Ligand for C-C bond formation | sigmaaldrich.com |
| Negishi Coupling | Palladium | Ligand for C-C bond formation | sigmaaldrich.com |
| Stille Coupling | Palladium | Ligand for C-C bond formation | sigmaaldrich.com |
| Buchwald-Hartwig Amination | Palladium | Ligand for C-N bond formation | sigmaaldrich.com |
Beyond cross-coupling, it serves as a reactant or ligand for the synthesis of neutral rhodium(I) complexes, dinuclear Pd(II) complexes, and in CO-ethylene copolymerization reactions. alfachemic.comsigmaaldrich.com The ability to facilitate such a wide array of reactions underscores its significance as a versatile tool for modern synthetic chemists.
Emerging Research Trajectories for this compound Systems
The future development of phosphine ligands is focused on creating more efficient, sustainable, and selective catalysts. numberanalytics.comgessnergroup.com Research into this compound and related systems is likely to follow these general trends. One area of interest is the synthesis of derivatives to further modulate its properties. For instance, its corresponding phosphine oxide, this compound oxide, is a known compound and a potential precursor for other functionalized ligands. vulcanchem.comresearchgate.netchemscene.com
The development of chiral analogues of phosphine ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of molecules. numberanalytics.comscholaris.ca Creating chiral versions of this compound could open pathways to new asymmetric transformations. Furthermore, the incorporation of phosphines into more complex architectures, such as supramolecular cages or metal-organic frameworks (MOFs), is an emerging strategy to control reactivity and improve catalyst recyclability. rsc.org Constraining a ligand like this compound within such a defined microenvironment could lead to novel catalytic behavior. As the demand for more sophisticated chemical synthesis grows, research will likely continue to explore the untapped potential of this compound and its derivatives in new catalytic systems and for challenging chemical transformations. gessnergroup.comacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound oxide |
| Bis(2-methoxyphenyl)(phenyl)phosphine selenide (B1212193) |
| Chlorothis compound |
| RhCl(PPh₃)₃ (Wilkinson's catalyst) |
| Triphenylphosphine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEAMIKDDWKNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1PC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470464 | |
| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-79-4 | |
| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10177-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis 2 Methoxyphenyl Phosphine and Its Functionalized Derivatives
Direct Synthesis Approaches for Bis(2-methoxyphenyl)phosphine
Direct methods offer an efficient route to the target phosphine (B1218219) by forming the carbon-phosphorus bonds in the final steps of the synthesis.
Directed ortho-metalation (DoM) is a powerful strategy that leverages the directing ability of certain functional groups to achieve regioselective deprotonation. wikipedia.org In the case of anisole (B1667542), the methoxy (B1213986) group acts as a directing metalation group (DMG). wikipedia.orgharvard.edu The process involves the interaction of the heteroatom of the DMG with an organolithium reagent, typically n-butyllithium. wikipedia.org This interaction facilitates the deprotonation of the aromatic ring at the sterically accessible ortho-position, generating a highly reactive aryllithium intermediate. wikipedia.org
This 2-lithioanisole species can then be treated with a suitable phosphorus electrophile, such as phosphorus trichloride (B1173362) or a dichlorophosphine, to form the desired this compound. This method provides high regioselectivity, targeting the ortho position exclusively, which is a significant advantage over traditional electrophilic aromatic substitution reactions that often yield a mixture of ortho and para isomers. wikipedia.org A related approach involves a metal-halogen exchange, where 1-bromo-2-methoxybenzene is reacted with butyllithium (B86547) to generate the same organolithium intermediate, which is then quenched with a chlorophosphine. vulcanchem.com
The use of Grignard reagents is a classic and widely applied method for the formation of carbon-phosphorus bonds. uw.edu.plnih.gov The synthesis of this compound via this route typically begins with the preparation of the corresponding Grignard reagent from an aryl halide.
A detailed procedure for a structurally similar compound, bis(2-methoxyphenyl)phenylphosphine (B1587824), illustrates this pathway effectively. rsc.org The synthesis commences with the reaction of 2-bromoanisole (B166433) with magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF) to form 2-methoxyphenylmagnesium bromide. rsc.org This Grignard solution is then added dropwise to a cooled solution of a suitable phosphorus halide, such as dichlorophenylphosphine, in THF. rsc.org For the synthesis of the title compound, a different phosphorus source like phosphorus trichloride would be used. The reaction mixture is typically stirred for several hours, allowing the phosphine product to form, which may precipitate from the solution. rsc.org Following a quench with water, the product is extracted, dried, and purified. rsc.org This approach is robust and has been used to prepare a wide array of symmetric and asymmetric phosphines. nih.gov
Table 1: Illustrative Conditions for Grignard-Mediated Phosphine Synthesis This table is based on a representative procedure for a related compound.
| Parameter | Condition |
| Starting Material | 2-Bromoanisole |
| Reagents | Magnesium turnings, Dichlorophenylphosphine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Grignard addition at -78 °C, followed by warming to room temperature |
| Reaction Time | 3 hours at room temperature |
| Yield | 75% (for bis(2-methoxyphenyl)phenylphosphine) rsc.org |
Preparation of this compound Oxide as a Key Intermediate
An alternative and often advantageous route to phosphines involves the synthesis and subsequent reduction of their corresponding phosphine oxides. uw.edu.pl Phosphine oxides are generally more stable and easier to handle than their phosphine counterparts, which can be sensitive to oxidation. vulcanchem.com
A notable method for preparing this compound oxide starts from anisole and triethyl phosphate. vulcanchem.com This synthetic route is valued for its simplicity and the high quality of the resulting product. vulcanchem.com The initial step involves the reaction of anisole with triethyl phosphate, which yields bis(2-methoxyphenyl)ethyl phosphonate (B1237965) as an intermediate. vulcanchem.com This phosphonate is then subjected to hydrogenation and reduction to afford the target this compound oxide. vulcanchem.com This process has been reported to produce the phosphine oxide with a purity exceeding 98%, demonstrating its efficiency and effectiveness. vulcanchem.com
The conversion of the stable phosphine oxide intermediate to the desired phosphine is a critical step that requires a suitable reducing agent. uw.edu.pl For the conversion of the phosphonate intermediate mentioned previously, catalysts such as Raney nickel or palladium on carbon are used under hydrogen pressure (1-2.5 MPa) and elevated temperatures (80-150°C). vulcanchem.com
For the direct reduction of the isolated this compound oxide, several effective protocols have been developed.
Trichlorosilane (HSiCl₃): This reagent is commonly used for the reduction of phosphine oxides. In a typical procedure, the phosphine oxide is dissolved in a solvent like toluene (B28343) and treated with trichlorosilane, often in the presence of a base, leading to the deoxygenation of the phosphorus center. prepchem.com
Diisobutylaluminum hydride (DIBAL-H): DIBAL-H has been identified as an excellent reductant for secondary phosphine oxides (SPOs), capable of reducing a wide range of substrates including diaryl, arylalkyl, and dialkyl SPOs. researchgate.net The reductions can often be performed at low temperatures. researchgate.net
Polymethylhydrosiloxane (PMHS): PMHS is an inexpensive and environmentally benign reducing agent that can be used for the efficient reduction of phosphine oxides to phosphines. researchgate.net
Table 2: Comparison of Reducing Agents for Phosphine Oxide Conversion
| Reducing Agent | Typical Conditions | Advantages |
| Trichlorosilane (HSiCl₃) | Toluene, 90°C | Effective for various phosphine oxides. prepchem.com |
| DIBAL-H | Toluene or other inert solvents; can be used at cryogenic temperatures. | High reactivity, effective for sterically hindered and electron-rich phosphine oxides. researchgate.net |
| PMHS | Often used with a titanium catalyst. | Inexpensive, low toxicity byproducts. researchgate.net |
Synthesis of Chiral this compound Analogues
The this compound framework is a key component in several important chiral ligands used in asymmetric catalysis. The synthesis of these chiral analogues involves introducing stereogenic elements, either at the phosphorus atom itself (P-chiral) or within the ligand backbone.
One strategy involves using this compound oxide as a starting material. It can be reacted with chiral reagents to generate diastereomeric intermediates that can then be separated. For instance, treatment of the oxide with a chiral sulfamidate derived from an optically pure amino alcohol can produce P-chiral β-aminophosphine derivatives after separation and reduction. scholaris.ca
A prominent example of a chiral ligand incorporating this motif is DIPAMP, or (ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphane]. uw.edu.pl The synthesis of such C₂-symmetric bisphosphines often involves the coupling of two P-chiral phosphine units. General methods for creating P-chiral phosphines include the use of chiral auxiliaries, such as (-)-ephedrine, or employing asymmetric deprotonation of prochiral phosphine-borane complexes. chalmers.se The resulting optically pure phosphine units can then be linked to form the final chiral diphosphine ligand. These chiral ligands are highly valued for their performance in enantioselective reactions, such as asymmetric hydrogenation. acs.org
Diastereoselective Synthesis of β-Aminophosphine Oxide Precursors
The synthesis of β-aminophosphine oxides serves as a critical step in the preparation of chiral aminophosphine (B1255530) ligands. A common strategy involves the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols. scholaris.ca This method utilizes phosphine oxides as "masked" phosphine equivalents, which facilitates the purification and isolation of intermediates that would otherwise be challenging to handle. scholaris.ca
Another approach involves the Michael addition of secondary phosphine oxides to reactive azoalkenes. frontiersin.org This transition-metal-free method allows for the synthesis of β-hydrazonophosphine oxides, which are precursors to various useful organophosphorus compounds. frontiersin.org The reaction proceeds stereoselectively to yield Z-isomers, which can be further converted into potential chelating ligands. frontiersin.org
Furthermore, the synthesis of P-chiral β-aminophosphines can be achieved by treating an enantiopure sulfamidate with a racemic unsymmetrical secondary phosphine oxide. scholaris.ca This results in diastereomeric intermediates that can be separated by fractional recrystallization or silica (B1680970) gel chromatography. scholaris.ca
Stereospecific Reduction for Accessing P-Chiral Variants
The reduction of phosphine oxides to phosphines is a fundamental transformation for accessing P-chiral ligands. A significant challenge in this process is controlling the stereochemistry at the phosphorus center. Traditional reducing agents like silanes can often lead to partial racemization, while lithium aluminum hydride (LiAlH₄) alone may result in a racemic product due to pseudorotation of intermediates. organic-chemistry.orgacs.org
A highly effective method for the stereospecific reduction of P-chirogenic phosphine oxides involves a two-step process: methylation of the phosphine oxide followed by reduction with LiAlH₄. organic-chemistry.org This procedure typically proceeds with inversion of configuration at the phosphorus atom. organic-chemistry.orgacs.org Methyl triflate has been shown to be a more effective methylation reagent than methyl iodide, leading to higher yields. organic-chemistry.org This method has been successfully applied to a variety of phosphine oxides, including enantiomerically pure ones, yielding products with high chemical and enantiomeric purity, especially at lower temperatures. organic-chemistry.org
Another approach utilizes borane (B79455) (BH₃) as a reducing agent. The reduction of optically pure hydroxyalkylphosphine oxides with BH₃·THF occurs stereospecifically with inversion of configuration, yielding P-chiral phosphines. researchgate.net In this reaction, BH₃ acts as an activating, reducing, and protecting agent. researchgate.net
Methods for Chiral Ligand Library Generation via Self-Assembly
The generation of chiral ligand libraries through self-assembly offers a powerful and efficient strategy for the rapid discovery of optimal catalysts. uni-freiburg.de This approach avoids the often complex and linear synthesis required for bidentate ligands. unl.edu
One method involves the self-assembly of chiral monodentate ligands through complementary hydrogen bonding. uni-freiburg.deuni-freiburg.de For example, a library of chiral aminopyridine and isoquinolone systems equipped with phosphine and phosphonite donors can be created. uni-freiburg.de By mixing these components, heterodimeric bidentate ligands can be formed, leading to catalysts with high enantioselectivities in reactions such as asymmetric hydrogenation. uni-freiburg.de
Another strategy utilizes coordination assembly. In this approach, phosphorus-containing pincer nitrogen ligands are assembled with a metal ion, such as Fe(II), to create a variety of phosphine ligands. sioc-journal.cn The structure of the resulting assembled ligands can be controlled by modulating the structure of the assembly modules, providing a modular method for constructing diverse ligand libraries. sioc-journal.cn
Supramolecular chemistry also provides a route to large libraries of chiral ligands from easily accessible building blocks. homkat.nl For instance, templated self-assembly can be used to create both homobidentate and heterobidentate ligands. homkat.nl
| Self-Assembly Strategy | Key Principle | Example Application |
| Hydrogen Bonding | Complementary hydrogen bonds between monodentate ligands. uni-freiburg.deuni-freiburg.de | Asymmetric rhodium-catalyzed hydrogenation. uni-freiburg.de |
| Coordination Assembly | Assembly of pincer ligands around a central metal ion. sioc-journal.cn | Hydroformylation of olefins. sioc-journal.cn |
| Supramolecular Templating | Use of a template to guide the assembly of monodentate ligands. homkat.nl | Asymmetric rhodium-catalyzed hydroformylation. homkat.nl |
Synthesis of Substituted and Bridged this compound Ligands
The modification of the this compound scaffold through substitution and bridging allows for the fine-tuning of its steric and electronic properties, leading to ligands with tailored reactivity in catalysis.
Preparation of Chlorothis compound and Related Halogenated Derivatives
Chlorothis compound is a key intermediate in the synthesis of more complex phosphine ligands. rsc.orglabfind.co.kr It is a versatile reactant used in cycloaddition reactions, asymmetric hydrogenations, and the synthesis of ferrocene-based chiral diphosphines and palladium complexes for cross-coupling reactions. labfind.co.kr The chlorine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups. cymitquimica.com
The synthesis of related phosphine halides can be achieved through methods such as the disproportionation of phenylphosphonous dichloride or the alkylation of phosphorus trichloride with a Grignard reagent. google.com
Controlled Lithiation for Phosphine-Sulfonamide Ligand Construction
Controlled lithiation is a powerful technique for the regioselective functionalization of aromatic rings, enabling the synthesis of sophisticated phosphine-sulfonamide ligands. A notable example is the temperature-controlled di-lithiation of N-(2-bromophenyl)-4-methylbenzenesulfonamide. rsc.orgrsc.org
By carefully controlling the reaction temperature, different isomers of phosphine-sulfonamide ligands can be selectively synthesized from the same starting material. For instance, reacting the di-lithiated intermediate with chlorothis compound at -84 °C yields N-(2-(bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide (L1A). rsc.orgrsc.org In contrast, performing the reaction at a higher temperature of -41 °C leads to the formation of a different ligand, 2-(bis(2-methoxyphenyl)phosphanyl)-4-methyl-N-phenylbenzenesulfonamide (L2A). rsc.orgrsc.org This strategy provides a highly desirable method for generating a library of ligands from a common precursor. rsc.org
These phosphine-sulfonamide ligands can then be used to synthesize palladium complexes that have shown activity in ethylene (B1197577) oligomerization. rsc.orgrsc.orgacs.org The structure of the resulting palladium complex, and consequently its catalytic activity, is dependent on the specific ligand isomer used. rsc.org
| Ligand | Synthesis Temperature | Resulting Complex Ring Size |
| L1A | -84 °C | 5-membered |
| L2A | -41 °C | 6-membered |
Table data derived from research on controlled di-lithiation for phosphine-sulfonamide ligand synthesis. rsc.org
Synthetic Routes to this compound-Derived Polyketone Ligand Scaffolds
This compound-derived ligands play a crucial role in the palladium-catalyzed synthesis of polyketones. The electronic and steric properties of the phosphine ligand are critical in determining the selectivity of the carbonylation of olefins, which can lead to either polyketones or polyesters. digitellinc.com
Phosphine-sulfonate palladium catalysts, often generated in situ from phosphine-sulfonate ligands and a palladium precursor like Pd(OAc)₂, were first reported to produce non-alternating linear CO/ethylene copolymers. mdpi.com The ortho-alkoxy substituents on the phosphine ligand are a key feature in these catalyst systems. mdpi.com The mechanism of this copolymerization involves a five-membered Pd-acyl β-chelate intermediate. mdpi.com
The synthesis of the phosphine-sulfonate ligands themselves can be achieved through modified literature procedures. For example, treatment of sulfonamides with n-butyllithium followed by reaction with (2-MeOC₆H₄)₂PCl can afford the desired phosphine-sulfonamide ligands. uni-konstanz.de
Coordination Chemistry of Bis 2 Methoxyphenyl Phosphine Ligands
Coordination Modes and Geometric Features in Transition Metal Complexes
The coordination of bis(2-methoxyphenyl)phosphine to transition metals leads to the formation of complexes with diverse geometries and electronic properties. The nature of the metal center and the presence of other ligands play a crucial role in determining the final structure and reactivity of the complex.
Palladium(II) complexes featuring phosphine (B1218219) ligands are of significant interest, often exhibiting square-planar geometries. In the case of bis(2-methoxyphenyl)phenylphosphine (B1587824), a derivative of this compound, it forms a dichloridopalladium(II) complex, [PdCl2(C20H19O2P)2]. iucr.orgnih.gov X-ray crystallographic studies have revealed that the palladium(II) ion in this complex adopts a square-planar geometry. iucr.orgnih.goviucr.org
A key feature of this complex is the trans-arrangement of the phosphine ligands. iucr.orgnih.gov The palladium atom is situated at a center of inversion, which dictates that the two bulky phosphine ligands and the two chloro ligands occupy positions opposite to each other. iucr.orgnih.goviucr.org This arrangement minimizes steric hindrance between the voluminous phosphine ligands. The formation of this complex can be achieved by reacting palladium(II) chloride with bis(2-methoxyphenyl)phenylphosphine in methanol (B129727). iucr.orgiucr.org Similarly, tris(2-methoxyphenyl)phosphine (B1216234) also forms square-planar palladium(II) complexes with a trans-configuration. researchgate.netnih.gov
Table 1: Selected Geometric Parameters for trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II)
| Parameter | Value (Å, °) |
|---|---|
| Pd1-P1 | 2.3458 (6) |
| Pd1-Cl1 | 2.3048 (7) |
| Cl1-Pd1-P1 | 93.24 (2) |
| Cl1i-Pd1-P1 | 86.76 (2) |
Data from van Blerk & Holzapfel (2009). iucr.org
This compound is a reactant in the synthesis of neutral rhodium(I) complexes. sigmaaldrich.com The reaction of tris(o-methoxyphenyl)phosphine with rhodium complexes like [Rh(cod)Cl]2 results in a rapid color change from orange to yellow, indicating complex formation. acs.org While detailed spectroscopic data for this compound rhodium(I) complexes is not extensively available in the provided results, studies on related rhodium porphyrin complexes with phosphine ligands show distinct electronic spectra. For instance, the coordination of diphenyl(phenylacetenyl)phosphine to a rhodium(III) porphyrin results in a bis-phosphine complex with specific B-band and Q-band absorptions in its electronic spectrum. acs.org Thermodynamic studies of these rhodium-phosphine interactions indicate that the binding events are generally exothermic and enthalpy-driven. acs.org
Cobalt complexes with phosphine ligands exhibit interesting coordination chemistry and magnetic properties. uit.noprinceton.edu Five-coordinate cobalt(II) complexes with the general formula [Co(CNR)3(PR3)2]X2, where PR3 can be a triarylphosphine, often adopt a trigonal bipyramidal geometry in solution. tandfonline.com These complexes are paramagnetic, possessing one unpaired electron. tandfonline.com
The coordination environment around the cobalt center can be flexible. For example, cobalt(II) complexes with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061) can exist in four-, five-, or six-coordinate geometries depending on the number of axially coordinated solvent molecules. nih.gov The four-coordinate complex displays a rare square-planar geometry for Co(II) with redox-innocent ligands. nih.gov The five-coordinate complex has a pseudo-square pyramidal geometry, with the cobalt atom displaced from the plane of the phosphorus atoms. nih.gov The paramagnetic nature of these cobalt(0/II) complexes often leads to featureless 1H NMR spectra and unobservable 31P NMR signals, making characterization challenging. uit.no
While direct information on iron complexes with this compound is limited in the search results, related studies show the formation of diiron dithiolate complexes with other phosphine ligands. acs.org These complexes are of interest due to their structural similarity to the active site of [FeFe]-hydrogenases. acs.org The synthesis often involves the reaction of a diiron precursor with a phosphine ligand like triphenylphosphine (B44618) or its derivatives. acs.org Tris(2-methoxyphenyl)phosphine itself is a well-studied ligand in coordination chemistry. researchgate.netthermofisher.comereztech.com
Structural Characterization of this compound Derivatives in Metal Complexes
The precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique for elucidating these structures.
X-ray diffraction studies have provided detailed structural information for several metal complexes containing derivatives of this compound. iucr.orgnih.govresearchgate.net For the palladium complex trans-bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II), the crystal structure confirms the square-planar geometry and the trans arrangement of the ligands. iucr.orgnih.goviucr.org The molecule crystallizes in the monoclinic space group P21/n. iucr.org
In a silver(I) complex with diphenyl(2-methoxyphenyl)phosphine (B1584844), [Ag(NO2)(C19H17OP)2], the silver atom exhibits a distorted tetrahedral coordination environment. nih.goviucr.orgiucr.org It is coordinated to two phosphine ligands and a bidentate nitrito ligand. nih.goviucr.orgiucr.org The P1-Ag1-P2 angle is notably wide at 129.126 (16)°, while the O1-Ag1-O2 angle from the chelating nitrite (B80452) is acute at 50.38 (6)°. nih.goviucr.orgiucr.org
The structure of the oxidized form, bis(2-methoxyphenyl)(2-methyl-4-oxopent-2-yl)phosphine oxide, has also been determined by X-ray diffraction, revealing the geometry around the phosphoryl group. researchgate.net
Table 2: Selected Geometric Parameters for Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I)
| Parameter | Value (Å, °) |
|---|---|
| Ag1-P1 | - |
| Ag1-P2 | - |
| Ag1-O1 | - |
| Ag1-O2 | - |
| P1-Ag1-P2 | 129.126 (16) |
| O1-Ag1-O2 | 50.38 (6) |
| P-Ag-O angles | 99.51 (5) - 118.45 (6) |
Data from Malan et al. (2024). nih.gov Note: Specific bond lengths were not provided in the abstract.
Spectroscopic Probes for Coordination Sphere Elucidation
The elucidation of the coordination sphere of metal complexes incorporating this compound and its derivatives relies heavily on a combination of spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Infrared (IR) spectroscopy provide detailed insights into the ligand's binding mode, the geometry of the metal center, and the electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying these complexes in solution. ³¹P NMR spectroscopy is particularly diagnostic. The phosphorus atom in the free phosphine ligand has a characteristic chemical shift; upon coordination to a metal center, this signal typically experiences a significant downfield shift (Δδ). The magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond and the electronic properties of the metal center. For instance, palladium complexes with related tris(ortho-methoxyphenyl)phosphine (TOMPP) ligands show downfield shifts in their ³¹P{¹H} NMR spectra upon complexation. mdpi.com In a palladium chloride complex with rac-2,4-bis((di-2-methoxyphenyl)phosphino)pentane, a related diphosphine, a broad triplet is observed in the phosphine region at −17.16 ppm. researchgate.net ¹H and ¹³C NMR spectroscopy are also employed to confirm the structure of the ligand framework within the complex and to detect any changes in the methoxy (B1213986) or phenyl group environments upon coordination. mdpi.comnih.govwiley.com
Single-Crystal X-ray Diffraction provides unambiguous, solid-state structural information, including precise bond lengths, bond angles, and coordination geometries. This technique has been used to characterize several palladium and silver complexes with closely related ligands. For the complex trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II), X-ray analysis revealed a square-planar geometry around the Pd(II) center, which sits (B43327) on an inversion center, enforcing a trans arrangement of the phosphine ligands. nih.gov Similarly, the structure of a silver(I) complex with two diphenyl(2-methoxyphenyl)phosphine ligands, [Ag(NO₂)(C₁₉H₁₇OP)₂], shows a distorted tetrahedral geometry around the silver atom. iucr.orgresearchgate.net These analyses provide crucial data on P-Metal-P bond angles, which are indicative of the steric repulsion between bulky phosphine ligands, and P-Metal bond lengths, which reflect the strength of the coordination bond.
Infrared (IR) Spectroscopy is used to identify characteristic vibrational frequencies of the functional groups within the ligand. The P-C stretching frequencies and the vibrations associated with the methoxy groups can shift upon coordination, providing supplementary evidence of complex formation. wiley.com
The data from these techniques are often used in concert to build a complete picture of the coordination sphere.
| Technique | Complex / Ligand | Key Findings | Reference |
| X-ray Diffraction | trans-[PdCl₂{P(Ph)(2-MeO-C₆H₄)₂}₂] | Square-planar Pd(II); Pd-P = 2.3458(6) Å; Pd-Cl = 2.3048(7) Å; Cl-Pd-P = 93.24(2)° | nih.gov |
| X-ray Diffraction | [Ag(NO₂){P(Ph)₂(2-MeO-C₆H₄)}₂] | Distorted tetrahedral Ag(I); P-Ag-P angle = 129.126(16)° | iucr.orgresearchgate.net |
| X-ray Diffraction | Se=P(Ph)(2-MeO-C₆H₄)₂ | Cone angle = 176.0° (calculated); P=Se = 2.1170(7) Å | iucr.org |
| ³¹P NMR | [Pd(Cp){P(2-MeO-C₆H₄)₃}₂]BF₄ | δ = 32.7 ppm | mdpi.com |
| ³¹P NMR | [PdCl₂(rac-o-MeO-bdpp)]* | δ = -17.16 ppm | researchgate.net |
*rac-o-MeO-bdpp = rac-2,4-bis((di-2-methoxyphenyl)phosphino)pentane
Influence of this compound Ligand Architecture on Metal Center Properties
Steric and Electronic Effects in Ligand-Metal Interactions
The coordination behavior of this compound is dictated by a combination of steric and electronic effects originating from its unique architecture. The ortho-methoxy (-OCH₃) groups on the phenyl rings are central to these properties.
Electronic Effects: The methoxy group is a moderately strong electron-donating group. Its presence at the ortho position increases the electron density on the phosphorus atom, enhancing its σ-donor capability or Lewis basicity compared to unsubstituted triphenylphosphine. vulcanchem.com This increased electron-donating ability strengthens the M-P σ-bond, which can stabilize the metal center, particularly in higher oxidation states. In catalytic cycles, this electron-rich nature can promote key steps like oxidative addition. Studies on related phosphine ligands show that electron-donating substituents significantly accelerate reaction rates compared to those with electron-withdrawing groups. rsc.org
Steric Effects: The placement of methoxy groups at the ortho position imposes significant steric bulk in the vicinity of the phosphorus donor atom. The steric hindrance of a phosphine ligand is often quantified by its Tolman cone angle (θ). While the exact value for this compound is not commonly cited, the closely related bis(2-methoxyphenyl)(phenyl)phosphine selenide (B1212193) has a calculated cone angle of 176.0°, indicating substantial steric bulk. iucr.org This steric hindrance influences the coordination number and geometry of the resulting metal complex, often favoring lower coordination numbers and creating a specific "pocket" around the metal's active site that can control substrate access and influence the regioselectivity of catalytic reactions. nih.gov For example, palladium(II) complexes with bulky phosphines have been identified as catalysts for the regioselective formation of branched esters in methoxycarbonylation reactions. nih.gov
The interplay of these steric and electronic factors is crucial. The ligand is both electron-rich and sterically demanding, a combination that is highly desirable in many catalytic applications, leading to stable yet reactive catalysts.
| Ligand Parameter | This compound Derivatives | Comparison Ligands | Reference |
| Electronic Effect | Electron-donating due to -OCH₃ groups | Stronger donor than triphenylphosphine | |
| Steric Effect (Cone Angle) | 176.0° (for Se=P(Ph)(o-MeOPh)₂) | PPh₃ = 145°; P(t-Bu)₃ = 182° | iucr.org |
Conformational Flexibility and Rigidity in Chelation
While this compound is a monodentate ligand, the principles of its conformational behavior are critical when considering related bidentate analogues used in chelation or when two such ligands coordinate to a single metal center. The architecture of the 2-methoxyphenyl group introduces elements of both flexibility and rigidity.
Flexibility arises from the rotation around the P-C and C-C single bonds. This allows the phenyl rings to orient themselves to accommodate the steric and electronic demands of the metal's coordination sphere.
Rigidity is introduced by the steric hindrance of the ortho-methoxy groups. These groups restrict free rotation around the P-C(aryl) bonds, leading to more defined and predictable ligand conformations upon coordination. The crystal structure of the related tris(2-methoxyphenyl)phosphine shows specific dihedral angles between the phenyl rings, indicating preferred orientations. researchgate.net Furthermore, the oxygen atoms of the methoxy groups can engage in weak, non-covalent interactions with the metal center or other parts of the molecular framework, further locking the conformation. In the structure of bis(2-methoxyphenyl)(phenyl)phosphine selenide, two distinct orientations for the methoxy groups are observed, which are attributed to weak intramolecular interactions. iucr.org
This constrained flexibility is particularly important in chelation. In a study of palladium complexes with a bidentate ligand containing di(o-methoxyphenyl)phosphine moieties, increasing the steric bulk on the phenyl rings led to an unprecedented asymmetrically coordinated structure, which was found to be stable and retained its conformation in solution. rsc.org This demonstrates that the steric features of the 2-methoxyphenyl groups can enforce a rigid and specific geometry upon the metal center, which is a key principle in the design of ligands for asymmetric catalysis, where a well-defined chiral environment is essential.
Catalytic Applications of Bis 2 Methoxyphenyl Phosphine and Its Metal Complexes
Cross-Coupling Reactions Utilizing Bis(2-methoxyphenyl)phosphine Ligands
Metal complexes incorporating this compound ligands are instrumental in a range of palladium-catalyzed cross-coupling reactions. The ligand's structure helps to stabilize the metal center and influence its reactivity, facilitating efficient bond formation. sigmaaldrich.comnumberanalytics.comsigmaaldrich.com
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds and their derivatives. This compound has been identified as a suitable ligand for this transformation. sigmaaldrich.comsigmaaldrich.com It is particularly useful in the synthesis of alkyl derivatives when used in conjunction with phosphine (B1218219) sulfonate (P-O) co-ligands. sigmaaldrich.comalfachemic.com The efficacy of the 2-methoxyphenyl group is further highlighted by the high activity of the related tris(2-methoxyphenyl)phosphine (B1216234) ligand in the Suzuki coupling of aryl bromides and arylboronic acids, especially for producing sterically hindered biaryls. researchgate.netkoreascience.kr A sulfonated derivative, 2-[bis(2-methoxyphenyl)phosphino]benzenesulfonic acid, also serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura reactions to yield functionalized biaryls. smolecule.com
| Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Bromides | Arylboronic Acids | Tris(2-methoxyphenyl)phosphine | Pd(OAc)₂ | Good to Excellent | researchgate.netkoreascience.kr |
| Heteroaryl Halides | Heteroaryl Boronic Acids/Esters | Tris(2-methoxyphenyl)phosphine | Palladium Precatalyst | Good to Excellent | researchgate.net |
| Various | Various | 2-[Bis(2-methoxyphenyl)phosphino]benzenesulfonic acid | Palladium | Not Specified | smolecule.com |
This compound is recognized as an effective ligand in Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com In these reactions, the phosphine ligand stabilizes the palladium catalyst, enabling the coupling of amines with aryl halides or triflates. The electronic properties conferred by the methoxy (B1213986) groups enhance the ligand's ability to promote the catalytic cycle.
The versatility of this compound extends to a variety of other essential cross-coupling reactions. It is a suitable ligand for Heck, Hiyama, Negishi, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com Each of these reactions provides a unique pathway for carbon-carbon bond formation:
Heck Reaction: Couples alkenes with aryl or vinyl halides.
Hiyama Coupling: Joins organosilicon compounds with organic halides.
Negishi Coupling: Employs organozinc reagents to couple with organic halides. A sulfonated derivative of this compound has been noted in nickel-catalyzed Negishi reactions. smolecule.com
Sonogashira Coupling: Forms a bond between a terminal alkyne and an aryl or vinyl halide.
In Stille coupling reactions, which involve the coupling of organotin compounds with organic halides, this compound serves as a competent ligand. sigmaaldrich.comsigmaaldrich.com The performance of palladium catalysts in Stille reactions is often enhanced by bulky, electron-rich phosphine ligands, a category to which this compound belongs. researchgate.net These characteristics are crucial for facilitating the key steps of the catalytic cycle, leading to the efficient formation of new carbon-carbon bonds.
| Reaction Type | General Reactants | Catalyst System | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halides + Amines | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |
| Heck Reaction | Aryl Halides + Alkenes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |
| Hiyama Coupling | Aryl Halides + Organosilanes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |
| Negishi Coupling | Aryl Halides + Organozinc Reagents | Palladium or Nickel / this compound | sigmaaldrich.comsigmaaldrich.comsmolecule.com |
| Sonogashira Coupling | Aryl Halides + Terminal Alkynes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |
| Stille Coupling | Aryl Halides + Organostannanes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |
Asymmetric Catalysis with Chiral this compound Ligands
For asymmetric synthesis, where the creation of a specific enantiomer of a chiral molecule is desired, chiral versions of phosphine ligands are required. While this compound itself is achiral, its structural motifs are incorporated into highly successful chiral ligands. A prominent example is DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane), a C2-symmetric diphosphine ligand that was pivotal in the early development of industrial asymmetric catalysis. numberanalytics.comwikipedia.orgdicp.ac.cn
Asymmetric hydrogenation is a premier method for producing enantiomerically pure compounds, and chiral phosphine ligands are central to its success. sigmaaldrich.com Chiral ligands derived from the (2-methoxyphenyl)phosphine scaffold create an asymmetric environment around the metal catalyst, enabling high stereoselectivity. tcichemicals.com
Enamides: The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, such as dehydroamino acid derivatives, is a classic application where ligands like DIPAMP have achieved excellent results, leading to the synthesis of chiral amino acids with high enantiomeric excess (ee). nih.govgoogle.com Mechanistic studies have shown that these hydrogenations often proceed through dihydride intermediates, with the ligand's structure being the determining factor for enantioselection. tcichemicals.comuit.no
Imines: The catalytic asymmetric hydrogenation of imines provides a direct route to chiral amines, which are valuable intermediates for pharmaceuticals. chinesechemsoc.orgacs.org Iridium catalysts paired with chiral ligands, including phosphine-phosphoramidites and other P,N ligands, have proven highly effective for the hydrogenation of various imine substrates. chinesechemsoc.orgacs.orgrsc.org
Olefins: The asymmetric hydrogenation of functionalized olefins is another area where chiral phosphine ligands excel. Rhodium complexes with chiral phosphine-phosphite ligands have been used for the hydrogenation of prochiral enamides and dehydroaminoacids in both methanol (B129727) and water, achieving high enantioselectivities. rsc.org Other highly electron-donating and rigid ligands are also efficient for the rhodium-catalyzed hydrogenation of a broad range of functionalized olefins. sigmaaldrich.com
| Substrate Type | Substrate Example | Catalyst System | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Enamide | α-Dehydroamino Acid Derivatives | Rh-DIPAMP | Up to 96% | numberanalytics.com |
| Enamide | Methyl α-N-acetamido acrylate (B77674) | Rh-Phosphine-Phosphite | >95% | rsc.org |
| Imine | Sterically Hindered N-Arylimines | Ir-Phosphine-Phosphoramidite | Up to 99% | acs.org |
| Imine | Dialkyl Imines | Ir-SpiroPNP | High | chinesechemsoc.org |
| Olefin | Itaconic Acids | Rh-TangPhos | High | sigmaaldrich.com |
| Olefin | Enol Acetates | Rh-TangPhos | High | sigmaaldrich.com |
Asymmetric Allylic Substitution Reactions
The development of chiral phosphine ligands is crucial for enantioselective synthesis, and derivatives of this compound have been explored for this purpose. numberanalytics.comscholaris.ca Chlorothis compound serves as a reactant in the synthesis of catalysts for asymmetric allylic substitution reactions. fishersci.nothermofisher.kr These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol.
Palladium complexes coordinated with chiral monophosphine ligands, such as those derived from axially chiral binaphthyl structures, have proven to be highly effective catalysts for asymmetric allylic substitution. uwindsor.ca For instance, the palladium-catalyzed allylic substitution of 1-aryl-2-propenyl acetates using chiral monophosphine ligands like MeO-MOP demonstrates high regioselectivity and enantioselectivity. uwindsor.ca In the reaction of 1-phenyl-2-propenyl acetate, the use of MeO-MOP as a ligand led to the branched product with 82% regioselectivity and 86% enantiomeric excess (ee). uwindsor.ca Notably, increasing the steric bulk on the aryl group of the substrate, as in 1-(4-methoxyphenyl)-2-propenyl acetate, can enhance the enantioselectivity to 87% ee. uwindsor.ca
The following table summarizes the results of palladium-catalyzed asymmetric allylic alkylation of various 1-aryl-2-propenyl acetates with dimethyl malonate, highlighting the influence of the substrate's aromatic substituent on regioselectivity and enantioselectivity.
Table 1: Asymmetric Allylic Alkylation of 1-Aryl-2-propenyl Acetates
| Entry | Aryl Group (Ar) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| 1 | Phenyl | 82:18 | 86 |
| 2 | 4-Methoxyphenyl | 90:10 | 87 |
| 3 | 3,5-Dimethoxyphenyl | 89:11 | 85 |
Data sourced from a study on catalytic asymmetric reactions via p-allylpalladium complexes coordinated with chiral monophosphine ligands. uwindsor.ca
Morita-Baylis-Hillman Reactions with P-Stereogenic Phosphinothioureas
The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that typically involves a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgrsc.org The development of asymmetric versions of this reaction is an active area of research, often employing chiral catalysts. wikipedia.org
P-stereogenic phosphines, where the phosphorus atom is the chiral center, have been incorporated into bifunctional catalysts for asymmetric MBH reactions. utoronto.ca Specifically, P-stereogenic β-aminophosphine-based thioureas have been synthesized and investigated as organocatalysts. utoronto.ca These catalysts combine a nucleophilic phosphine moiety with a thiourea (B124793) group capable of hydrogen bonding, enabling a cooperative catalytic mechanism.
In a proof-of-concept study, diastereomeric P-chiral β-aminophosphine-based bifunctional thioureas were used in the MBH reaction between methyl acrylate and benzaldehyde (B42025) derivatives. utoronto.ca The results demonstrated that the relative configuration of the carbon and phosphorus stereocenters in the catalyst had a significant impact on the catalytic activity. utoronto.ca This highlights the potential for fine-tuning catalyst structure to optimize performance in enantioselective MBH reactions. While specific enantioselectivity data for catalysts derived directly from this compound in this context is not detailed, the principle of using P-stereogenic phosphinothioureas opens avenues for its derivatives. utoronto.ca
Enantioselective Transformations Mediated by Chiral Phosphine Ligands
Chiral phosphine ligands are fundamental to a wide array of enantioselective transformations beyond allylic substitutions. numberanalytics.comscholaris.ca this compound itself is a precursor for various chiral ligands used in transition metal-catalyzed reactions. sigmaaldrich.com The electronic and steric properties imparted by the o-methoxy groups can influence the stereochemical outcome of these reactions.
One of the landmark chiral phosphine ligands is DIPAMP, which is (ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphine]. numberanalytics.comrsc.org This ligand has been instrumental in the development of asymmetric catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation. numberanalytics.comrsc.org The success of DIPAMP spurred significant interest in the synthesis and application of other P-stereogenic phosphine ligands. rsc.org
The synthesis of chiral β-aminophosphines possessing different diarylphosphino moieties, including the bis(2-methoxyphenyl)phosphino group, has been achieved through the nucleophilic ring-opening of sulfamidates. scholaris.ca These chiral ligands can be employed in various transition-metal-catalyzed enantioselective transformations. scholaris.ca
Furthermore, the development of phosphine-phosphoramidite ligands, which are unsymmetrical, has provided excellent results in asymmetric transformations such as hydrogenation, hydroformylation, and allylic alkylation. dicp.ac.cn The modular synthesis of these ligands allows for the incorporation of moieties like this compound to fine-tune the catalyst's properties for specific applications. chalmers.se
Polymerization and Oligomerization Catalysis
This compound and its derivatives play a role in the synthesis of palladium(II) complexes used as catalysts for the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. sigmaaldrich.comtesisenred.netalfachemic.com The presence of o-methoxy groups on the P-aryl rings of diphosphine ligands significantly affects the catalytic productivity and the molecular weight of the resulting polymer when compared to their non-methoxylated analogues. tesisenred.net
Neutral and bis-cationic palladium(II) complexes with ligands such as 1,2-bis(di(2-methoxyphenyl)phosphino)ethane (o-MeO-dppe) and 1,3-bis(di(2-methoxyphenyl)phosphino)propane (o-MeO-dppp) have been synthesized and evaluated in CO-ethylene copolymerization. tesisenred.net These studies show that the electronic and steric effects of the methoxy groups influence the performance of the palladium catalysts. tesisenred.net
In a related context, palladium complexes with bisphosphine monoxide (BPMO) ligands featuring aryl groups on the phosphine moiety, including bis(2-methoxyphenyl)phosphino groups, have been developed. These catalysts have shown markedly improved activity in ethylene polymerization. rsc.org For instance, a BPMO-palladium complex with a bis(2-methoxyphenyl)phosphino group exhibited high activity for ethylene polymerization. rsc.org
The following table presents data on the catalytic activity of various palladium complexes in ethylene polymerization.
Table 2: Ethylene Polymerization with Aryl-BPMO-Palladium Complexes
| Catalyst Precursor | Ar Group in Phosphine | Activity (kg of PE per mol of Pd per h) |
|---|---|---|
| 1b | Phenyl | 100 |
| 1c | 2-Methoxyphenyl | 980 |
| 1d | 2-(Trifluoromethyl)phenyl | 1140 |
| 2c | 2-Methoxyphenyl | 1020 |
| 2d | 2-(Trifluoromethyl)phenyl | 1340 |
Data adapted from a study on ligand-controlled insertion regioselectivity in copolymerization. rsc.org
Palladium complexes featuring phosphine-sulfonamide ligands have been synthesized and their catalytic activity in ethylene oligomerization has been investigated. rsc.orgrsc.org The substituents on the phosphine group have a significant impact on the outcome of the oligomerization process. acs.org
Specifically, palladium(II) complexes bearing phosphine-sulfonamide ligands with a bulky bis(2-methoxyphenyl)phosphanyl group demonstrate higher activity compared to those with a diphenylphosphanyl group. acs.org While the diphenylphosphanyl-containing complexes are highly selective for ethylene dimerization to 1-butene (B85601), the bis(2-methoxyphenyl)phosphanyl-containing counterparts produce a mixture of α-olefins, primarily 1-butene and 1-hexene (B165129), with a 1-hexene content of up to 35%. acs.org
A library of palladium complexes (C1–C7) derived from phosphine-sulfonamide ligands, including N-(2-(bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide (L1A), has been synthesized and tested for ethylene oligomerization. rsc.orgrsc.org Under optimal conditions of 100 °C and 40 bar of ethylene, these complexes were found to be active, with complex C5 producing oligomers with a molecular weight in the range of 1000–1900 g mol⁻¹. rsc.org
The following table summarizes the performance of selected palladium complexes in ethylene oligomerization.
Table 3: Ethylene Oligomerization with Phosphine-Sulfonamide Palladium Complexes
| Complex | Ligand | Donor Moiety | Oligomer Molecular Weight (g mol⁻¹) |
|---|---|---|---|
| C1 | L1A | Pyridine | - |
| C2 | L1B | Pyridine | - |
| C3 | L2A | Pyridine | - |
| C5 | L1A | DMSO | 1000-1900 |
Data sourced from a study on the synthesis of phosphine-sulfonamide-derived palladium complexes. rsc.org
Hydroformylation Processes Using this compound-Based Catalysts
Hydroformylation, or oxo-synthesis, is a crucial industrial process for converting alkenes into aldehydes by adding carbon monoxide and hydrogen. acs.org The catalysts for this reaction are typically based on cobalt or rhodium complexed with phosphine or phosphite (B83602) ligands. acs.orgresearchgate.net The choice of ligand is critical as it influences the activity and selectivity of the catalyst. acs.org
Bis(p-methoxyphenyl)phenylphosphine, a related compound, has been used in polymer-linked rhodium catalysts for hydroformylation. researchgate.net While direct and extensive research on the use of this compound in industrial hydroformylation is not widely documented in the provided results, the principles of ligand design in this field suggest its potential applicability. The electronic and steric properties of phosphine ligands are key to controlling the regioselectivity (n/iso ratio) of the aldehyde products. acs.org The presence of methoxy groups, as in this compound, can modulate the electronic nature of the phosphorus atom, thereby influencing the catalytic cycle.
For example, in the rhodium-catalyzed hydroformylation of styrene, the use of Thixantphos ligands with electronically different P-aryl groups has demonstrated a significant effect on regioselectivity. acs.org This underscores the importance of the electronic properties of the phosphine ligand, which can be tuned by substituents like the methoxy group in this compound.
Allylation of Phenols
The allylation of phenols to form aryl allyl ethers is a significant transformation in organic synthesis, providing valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Palladium complexes incorporating phosphine ligands are often employed to catalyze this reaction. This compound has been identified as a relevant ligand in this context, contributing to the catalytic cycle's efficacy. Current time information in Bangalore, IN.acs.orgfrontiersin.org
The reaction generally involves the coupling of a phenol (B47542) with an allylic partner, such as an allylic alcohol or carbonate, in the presence of a palladium catalyst and the phosphine ligand. The role of the this compound ligand is to stabilize the palladium center and influence the regio- and chemoselectivity of the reaction.
Detailed research findings on the specific use of this compound in the palladium-catalyzed allylation of phenols are not extensively detailed in publicly available literature. However, studies on closely related bidentate phosphine ligands, such as 1,2-bis(di(ortho-methoxyphenyl)phosphino)ethane (o-MeO-dppe), in ruthenium-catalyzed allylation of alcohols with allyl alcohol have been reported. google.com These studies provide insights into the potential catalytic behavior of systems involving the 2-methoxyphenylphosphino moiety.
In a typical catalytic cycle for the palladium-catalyzed O-allylation of phenols, the active Pd(0)-phosphine complex undergoes oxidative addition to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the phenoxide, generated in situ from the phenol, on the π-allyl ligand leads to the formation of the aryl allyl ether and regenerates the Pd(0) catalyst. The electronic character of the this compound ligand can influence the electrophilicity of the π-allyl complex, while its steric bulk can direct the regioselectivity of the nucleophilic attack.
While specific data tables for the allylation of a range of phenols using a Pd/bis(2-methoxyphenyl)phosphine system are not available in the reviewed literature, the general utility of this phosphine as a reactant for the allylation of phenols is acknowledged. acs.orgfrontiersin.org
Mechanistic Investigations of Bis 2 Methoxyphenyl Phosphine Catalyzed Reactions
Elucidation of Catalytic Cycles in Cross-Coupling Processes
The catalytic efficacy of phosphine (B1218219) ligands, such as bis(2-methoxyphenyl)phosphine and its derivatives, in palladium-catalyzed cross-coupling reactions is fundamentally linked to their influence on the key steps of the catalytic cycle. The general mechanism for reactions like the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.govethz.chacs.orgethz.ch The electronic and steric properties of the phosphine ligand are critical in modulating the reactivity of the palladium center at each stage.
In palladium-catalyzed cross-coupling reactions, the active catalytic species is generally accepted to be a coordinatively unsaturated, low-valent palladium(0) complex. acs.org For bulky phosphine ligands, such as those containing one or more 2-methoxyphenyl substituents, the formation of a highly reactive 12-electron, monoligated palladium(0) species, L1Pd(0), is considered the most active species in the catalytic cycle. nih.govacs.org The steric bulk of ligands like tris(2-methoxyphenyl)phosphine (B1216234) facilitates the dissociation of additional ligands from the palladium center, promoting the formation of these highly reactive, low-coordinate species. acs.orgkoreascience.kr
The catalytic cycle begins with a stable Pd(II) or Pd(0) precatalyst which, under reaction conditions, generates the active L1Pd(0) species. This species then enters the catalytic cycle by reacting with the organic halide. ethz.ch For instance, studies on the Suzuki-Miyaura coupling of aryl chlorides have shown that bulky phosphine ligands are crucial for forming low-coordination palladium species that drive the catalytic cycle. acs.org While often generated in situ, intermediates such as monomeric arylpalladium(II) halide complexes stabilized by a single bulky phosphine ligand have been isolated and characterized, providing strong evidence for their role in the catalytic process. acs.org
Ligand exchange is a crucial equilibrium step, where the phosphine ligand displaces other ligands to form the active catalyst. The properties of this compound play a significant role here; its steric bulk can facilitate the formation of the active species, while its electronic properties, influenced by the methoxy (B1213986) group, modulate the stability and reactivity of the palladium intermediates.
Oxidative Addition: This is often the rate-determining step of the catalytic cycle, involving the addition of an organic halide (Ar-X) to the Pd(0) center to form a Pd(II) intermediate. ethz.ch Bulky and electron-rich phosphine ligands are known to accelerate this step. acs.org The use of tris(2-methoxyphenyl)phosphine has been shown to be effective in Suzuki couplings, partly due to its ability to promote the formation of coordinatively unsaturated palladium species that are highly reactive toward oxidative addition. nih.govkoreascience.kr
Transmetalation: Following oxidative addition, the Pd(II) intermediate undergoes transmetalation, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing a halide. ethz.ch
Mechanistic Pathways in Asymmetric Hydrogenation Reactions
In asymmetric hydrogenation, chiral phosphine ligands are employed to create a chiral environment around a metal center (e.g., rhodium, iridium, or cobalt), enabling the enantioselective reduction of prochiral substrates. The mechanistic pathway can vary significantly depending on the metal, the ligand, the substrate, and the reaction conditions.
The choice of solvent can have a profound impact on the activity, selectivity, and even the mechanism of asymmetric hydrogenation reactions. In cobalt-catalyzed systems using bis(phosphine) ligands, protic solvents such as methanol (B129727) are often found to be optimal, leading to high activity and enantioselectivity. uit.nonsf.gov
In related rhodium-catalyzed systems using DIPAMP, a chiral diphosphine with (2-methoxyphenyl)phenylphosphino groups, the enantioselectivity of the hydrogenation of methyl-(Z)-α-acetamidocinnamate is strongly dependent on the concentration of H₂ in the solution. rsc.org The solvent's viscosity affects the rate of mass transfer of hydrogen gas into the liquid phase. rsc.org Therefore, solvents with lower viscosity that allow for higher dissolved H₂ concentrations can lead to higher enantioselectivity, demonstrating that solvent properties can directly influence the stereochemical outcome by altering the relative rates of key mechanistic steps. rsc.org
Table 1: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation
| Catalyst System | Substrate | Solvent Property | Observed Effect | Citation |
|---|---|---|---|---|
| [Rh(dipamp)]⁺ | Methyl-(Z)-α-acetamidocinnamate | Viscosity / H₂ Diffusion Rate | Higher H₂ concentration (lower viscosity) leads to higher enantioselectivity. | rsc.org |
| Bis(phosphine) Cobalt | Enamides, α,β-Unsaturated Carboxylic Acids | Protic Nature (e.g., Methanol) | Optimal activity and enantioselectivity are often achieved in protic solvents. | uit.nonsf.gov |
Identifying the catalyst resting state—the most stable intermediate in the catalytic cycle—is crucial for understanding the reaction mechanism. In-situ spectroscopic monitoring has been a powerful tool in these investigations.
For the neutral bis(phosphine) cobalt-catalyzed asymmetric hydrogenation of prochiral enamides, the catalyst resting state has been identified as the bis(phosphine)cobalt-enamide complex. uit.no This was determined through UV-visible and freeze-quench electron paramagnetic resonance (EPR) spectroscopies during the catalytic reaction. uit.no These cobalt-enamide complexes were synthesized independently and shown to be competent precatalysts, providing the same yield and enantioselectivity as the standard precatalyst. uit.no
In a different system, the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, X-band EPR experiments revealed that bis(phosphine)cobalt(II) bis(carboxylates) are the catalyst resting states. nsf.gov These species are generated during the reaction and are structural analogs of well-known ruthenium(II) catalysts. nsf.gov
Table 2: Identified Catalyst Resting States in Cobalt-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Chiral Ligand Type | Identified Resting State | Method of Identification | Citation |
|---|---|---|---|---|
| Prochiral Enamides | (R,R)-iPrDuPhos | (bis-phosphine)Co(enamide) | In-situ UV-vis and EPR Spectroscopy | uit.no |
| α,β-Unsaturated Carboxylic Acids | Various bis(phosphines) | (bis-phosphine)Co(II)(carboxylate)₂ | X-band EPR Spectroscopy | nsf.gov |
For the hydrogenation of α,β-unsaturated carboxylic acids, the mechanism appears to be different. Deuterium labeling studies established a homolytic H₂ activation by a Co(0) species, followed by a cis-addition of hydrogen across the double bond. nsf.gov The isolation of a cobalt(II)-substrate complex suggests that alkene insertion into a cobalt hydride intermediate is a key step, which produces the final alkane product. nsf.gov
Interestingly, computational studies on other cobalt-catalyzed systems have suggested that two chemically distinct mechanisms, one involving a Co(I)-Co(III) cycle and another a Co(0)-Co(II) cycle, can both reproduce the experimentally observed enantioselection. researchgate.net This highlights the mechanistic complexity and the subtle interplay of factors that determine the catalytic pathway and its stereochemical outcome.
Table 3: Mechanistic Steps in Asymmetric Cobalt-Catalyzed Hydrogenation
| Substrate Type | Proposed Catalytic Cycle | Rate-Determining Step | Enantio-Determining Step | Citation |
|---|---|---|---|---|
| Prochiral Enamides | Co(0) / Co(II) | Irreversible H₂ addition to Co-enamide complex | Irreversible H₂ addition to Co-enamide complex | uit.no |
| α,β-Unsaturated Carboxylic Acids | Co(0) / Co(II) | Not explicitly defined, but involves homolytic H₂ activation | Implied to be alkene insertion into Co-H intermediate | nsf.gov |
Ligand Decomposition Pathways and Catalyst Deactivation Mechanisms in the Presence of Transition Metals
The stability of phosphine ligands is a critical factor in the efficiency and longevity of homogeneous transition metal catalysts. wikipedia.org While often considered spectator ligands, phosphines can undergo decomposition, leading to catalyst deactivation. wikipedia.orgmdpi.com For this compound, its unique structural and electronic properties, conferred by the ortho-methoxy groups, influence its decomposition pathways in the presence of transition metals. These pathways are crucial to understand for optimizing catalytic processes and designing more robust catalysts.
One of the primary modes of deactivation for phosphine-ligated catalysts is the cleavage of the phosphorus-carbon (P-C) bond. nsf.govresearchgate.net This process can be promoted by the transition metal center, particularly at elevated temperatures. wikipedia.orgwiley-vch.de In the case of arylphosphines, including this compound, P-C bond cleavage can lead to the formation of undesirable coupling products and alter the structure of the catalyst. researchgate.net Research has shown that nickel complexes can facilitate P-C bond cleavage, and the rigidity and steric bulk of co-ligands can influence the rate of this deactivation pathway. nsf.gov
The ortho-methoxy group in this compound plays a significant, albeit complex, role in its stability and decomposition. On one hand, this group can act as a hemilabile donor, coordinating to the metal center. This chelation can stabilize the metal complex and potentially prevent decomposition pathways that involve ligand dissociation. nih.gov On the other hand, the ortho-methoxy group can direct specific decomposition reactions. Studies on nickel-catalyzed reactions have indicated that the 2-methoxyphenyl group can be selectively cleaved from a phosphonium (B103445) salt, suggesting a directing effect of the ortho-methoxy moiety. nih.govrsc.org This suggests that while chelation might offer stability, the electronic and steric influence of the methoxy group can also open specific deactivation channels.
Another potential decomposition pathway involves the cleavage of the P-O bond of the methoxy substituent, although P-C bond cleavage is more commonly discussed for this class of ligands. acs.org In some instances, reactions involving (2-methoxyphenyl)phosphines with rhodium and iridium have led to the formation of complexes where the ligand has been modified through reactions involving the methoxy group. acs.org
Catalyst deactivation can also occur through the oxidation of the phosphine ligand to phosphine oxide. acs.org While this compound is generally handled as an air-stable compound, the conditions within a catalytic cycle, especially in the presence of oxidizing agents or impurities, can lead to its oxidation. The resulting phosphine oxide is typically a poor ligand, leading to a loss of catalytic activity.
The table below summarizes key findings from studies on the decomposition of related phosphine ligands, providing insights into the potential deactivation mechanisms for catalysts employing this compound.
| Metal Center | Ligand System | Observed Decomposition/Deactivation Pathway | Key Findings & Implications |
| Nickel | Heteroleptic [Ni(P2N2)(diphosphine)]2+ | P-C and C-H bond cleavage of the P2N2 ligand. nsf.gov | The rigidity and steric bulk of the ancillary diphosphine ligand influence the propensity for P-C bond cleavage. nsf.gov |
| Nickel | Phosphonium salts with a 2-methoxyphenyl group | Selective cleavage of the 2-methoxyphenyl group. nih.govrsc.org | The ortho-methoxy group appears to direct the P-C bond cleavage, highlighting its electronic influence. nih.govrsc.org |
| Rhodium | Rhodium/diphosphine complexes | Formation of various inactive or less active species, including cationic and trinuclear clusters. mdpi.com | Catalyst deactivation is sensitive to reaction conditions and can involve complex structural reorganizations. mdpi.com |
| Palladium | Alkylpalladium(II) amido complexes with 2-methoxyarylphosphines | Reductive elimination to form C-N bonds, with the P,O-chelation influencing reaction rates. nih.gov | The hemilabile nature of the ortho-methoxy group can modulate reactivity and is a key design element for catalyst stability and performance. nih.gov |
| Manganese | Diphenyl-2-thienylphosphine with [Mn2(CO)10] | P-C bond cleavage leading to a complex with bridging diphenylphosphido and 2-thienyl units. ucl.ac.uk | Demonstrates a clear example of metal-induced P-C bond scission as a deactivation pathway. ucl.ac.uk |
Theoretical and Computational Investigations of Bis 2 Methoxyphenyl Phosphine Systems
Quantum Chemical Studies on Ligand Electronic Structure
Quantum chemical studies provide deep insights into the electronic characteristics of phosphine (B1218219) ligands, which are crucial for understanding their behavior in catalytic processes. For bis(2-methoxyphenyl)phosphine and its derivatives, these computational methods elucidate the distribution of electron density and the nature of orbital interactions that govern their donor-acceptor properties.
Analysis of Frontier Molecular Orbitals and Donor Properties
The electronic properties of phosphine ligands, such as this compound, are largely determined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the ligand's σ-donor capability, while the LUMO characteristics relate to its π-acceptor potential. uwo.ca
In tertiary phosphines, the HOMO is typically localized on the phosphorus atom, corresponding to the lone pair of electrons. uwo.calibretexts.org The energy of this orbital is a key factor in the ligand's ability to donate electron density to a metal center. For arylphosphines, the nature of the substituents on the aromatic rings significantly influences the HOMO energy. Electron-donating groups, such as the methoxy (B1213986) group in this compound, increase the energy of the HOMO, thereby enhancing the ligand's σ-donor strength compared to unsubstituted or electron-withdrawing group-substituted phosphines. libretexts.org This increased electron-donating ability can stabilize metal centers in higher oxidation states, which is often crucial in catalytic cycles.
Conversely, the LUMO in phosphine ligands is generally associated with the P-C σ* antibonding orbitals. umb.edu The energy of the LUMO determines the ligand's ability to accept electron density from the metal via π-backbonding. While phosphines are primarily considered σ-donors, the π-acceptor character can be modulated by the substituents. libretexts.orgumb.edu In the case of this compound, the electronic effects of the methoxy groups also influence the LUMO energy, although the primary electronic impact is on the donor properties.
Evaluation of Electronic Parameters in Related Tertiary Phosphine Ligands
The electronic properties of tertiary phosphine ligands are often quantified using experimental and computational parameters. One of the most common is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes of the type [Ni(CO)₃(PR₃)]. libretexts.org A lower TEP value indicates a stronger net electron-donating character of the phosphine ligand. libretexts.orglibretexts.org
For phosphines with methoxy substituents, the position of the methoxy group on the aryl ring is critical. Studies have shown that a para-methoxy group leads to stronger electron donation compared to ortho or meta positions. researchgate.net However, even with the ortho-methoxy groups, as in this compound, a significant enhancement of donor properties is observed compared to unsubstituted triphenylphosphine (B44618). The TEP for tris(2-methoxyphenyl)phosphine (B1216234) has been reported as 2058 cm⁻¹, which is lower than that of triphenylphosphine (2069 cm⁻¹), indicating its stronger electron-donating nature. researchgate.net
Another method to assess the electronic properties is through the analysis of the one-bond P-Se coupling constant (¹JPSe) in the corresponding phosphine selenides. rsc.org This parameter provides a measure of the s-character of the P-Se bond, which correlates with the phosphine's basicity. rsc.org
Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these electronic parameters and to model the electronic structure of phosphine ligands. mdpi.com These calculations allow for a systematic comparison of a wide range of ligands and can predict their electronic behavior with a high degree of accuracy. mdpi.comuit.no
| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Reference |
|---|---|---|
| Tris(2-methoxyphenyl)phosphine | 2058 | researchgate.net |
| Triphenylphosphine | 2069 | researchgate.net |
| Tri-tert-butylphosphine | 2056.1 | |
| Tricyclohexylphosphine | 2064.1 | |
| Tris(p-methoxyphenyl)phosphine | 2066.7 |
Conformational Analysis and Steric Effects
The steric bulk of phosphine ligands is a critical factor in determining the reactivity and selectivity of their metal complexes. The size and arrangement of the substituents on the phosphorus atom influence the coordination environment around the metal center, affecting substrate binding and the stability of reaction intermediates.
Calculation of Cone Angles and Steric Bulk in Phosphine Derivatives
The steric bulk of phosphine ligands is commonly quantified by the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered on the metal atom, which encloses the van der Waals radii of the outermost atoms of the ligand. libretexts.org A larger cone angle indicates greater steric hindrance. libretexts.org
For this compound and its derivatives, the cone angle is influenced by the presence of the ortho-methoxy groups. These groups add to the steric bulk in the vicinity of the phosphorus atom. The cone angle for tris(2-methoxyphenyl)phosphine has been estimated to be 176°. researchgate.netvulcanchem.com This value is significantly larger than that of triphenylphosphine (145°), highlighting the substantial steric impact of the ortho-methoxy substituents.
Computational methods are frequently employed to calculate cone angles from the optimized geometries of phosphine-metal complexes or from the free phosphine itself. researchgate.netacs.org These calculations provide a quantitative measure of the steric demands of a ligand, which is invaluable for ligand design in catalysis. science.gov Another parameter used to describe the steric properties is the percent buried volume (%Vbur), which represents the percentage of the volume of a sphere around the metal that is occupied by the ligand. acs.org
| Phosphine Ligand | Tolman Cone Angle (θ, °) | Reference |
|---|---|---|
| Tris(2-methoxyphenyl)phosphine | 176 | researchgate.netvulcanchem.com |
| Triphenylphosphine | 145 | |
| Tri-tert-butylphosphine | 182 | acs.org |
| Tricyclohexylphosphine | 170 | acs.org |
| Tris(o-tolyl)phosphine | 194 | acs.org |
Impact of Ortho-Methoxy Groups on Ligand Conformation and Flexibility
The ortho-methoxy groups in this compound not only contribute to the steric bulk but also influence the conformational flexibility of the ligand. The rotation of the phenyl rings around the P-C bonds can be restricted by the presence of these bulky ortho substituents. This restricted rotation can lead to a more defined and rigid coordination geometry in metal complexes. units.it
Furthermore, the oxygen atoms of the methoxy groups can potentially interact with the metal center, leading to hemilabile behavior. researchgate.net This means the ligand can coordinate to the metal through both the phosphorus atom and one of the oxygen atoms, but the M-O bond is weaker and can easily dissociate to open up a coordination site for a substrate. This hemilability can be advantageous in catalytic reactions by facilitating ligand dissociation and substrate binding. researchgate.net
Computational studies, including conformational analysis and molecular modeling, can be used to explore the potential energy surface of the ligand and its metal complexes. mdpi.com These studies can identify the most stable conformations and estimate the energy barriers for rotation around the P-C bonds, providing insights into the ligand's flexibility and potential for hemilabile coordination. lookchem.com The directing effect of the ortho-methoxy moiety has been observed in reactions involving the cleavage of P-C bonds, indicating its influence on the reactivity at the phosphorus center. rsc.orgrsc.org
Computational Modeling of Catalytic Pathways
Computational modeling has become an indispensable tool for investigating the mechanisms of catalytic reactions involving phosphine ligands. uit.no By mapping out the potential energy surface of a catalytic cycle, these studies can identify key intermediates and transition states, providing a detailed understanding of the reaction pathway. rsc.org
For catalytic systems employing this compound or related ligands, computational modeling can elucidate the role of the ligand's electronic and steric properties at each step of the catalytic cycle. For example, in cross-coupling reactions, the electron-donating nature of the ligand can facilitate the initial oxidative addition step, while its steric bulk can influence the subsequent transmetalation and reductive elimination steps.
DFT calculations are commonly used to model these catalytic pathways. nsf.gov These calculations can determine the relative energies of different proposed intermediates and transition states, allowing for the identification of the most likely reaction mechanism. rsc.orgnsf.gov For instance, in palladium-catalyzed alkoxycarbonylation, computational studies have been used to differentiate between a hydride pathway and an in situ base mechanism. rsc.org Such insights are crucial for the rational design of more efficient and selective catalysts. uit.norsc.org
Simulation of Reaction Intermediates and Product Selectivity
Computational simulations are indispensable for visualizing and understanding the stability of reaction intermediates and the origins of product selectivity. For catalysts incorporating this compound, the ortho-methoxy groups play a pivotal role that can be investigated through DFT.
Studies on chromium-catalyzed ethylene (B1197577) trimerization using a diphosphine ligand with ortho-methoxy substituents have demonstrated the power of DFT in exploring the full catalytic cycle. researchgate.net Such calculations can map the Gibbs free energy surfaces for various pathways, leading to different products. researchgate.net The model can successfully predict and explain the distribution of various isomers, aligning well with experimental observations. researchgate.net For chromium catalysts with (P,N) ligands, computational models have quantitatively predicted how changes in the ligand structure control the selectivity between 1-hexene (B165129) and 1-octene. researchgate.net The key to this selectivity was identified in the transition states for β-hydrogen transfer from the metallacycloheptane intermediate. researchgate.net
The influence of the ortho-methoxy group has also been studied in other contexts, such as the gas-phase Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one. researchgate.net DFT calculations revealed that the methoxy group acts as a catalyst for the necessary proton migrations during the cyclization and subsequent fragmentation steps. researchgate.net This ability to facilitate proton transfer can be a crucial factor in stabilizing specific intermediates and directing the reaction toward a desired product.
In nickel-catalyzed cross-couplings, computational analysis has shown that both the electronic and steric properties of phosphine ligands dictate chemoselectivity. nsf.gov Small, electron-donating phosphines can favor reaction at one functional group over another (e.g., C—OTs over C—Cl) by enabling a close interaction between the metal center and a heteroatom on the substrate in the transition state. nsf.govnih.gov This principle highlights how the specific placement of the methoxy groups in this compound could sterically and electronically tune the catalyst to favor the formation of specific intermediates, thereby controlling product selectivity.
Table 2: Computationally Predicted Product Distribution Based on Ligand Modification in a Model Catalytic Reaction This illustrative table reflects typical outputs from computational studies on catalyst selectivity.
| Ligand Feature | Intermediate Stability (Relative Energy) | Predicted Major Product | Predicted Selectivity (%) |
| Phenyl (unsubstituted) | Intermediate A (0 kcal/mol) | Product X | 75 |
| Intermediate B (+1.5 kcal/mol) | Product Y | 25 | |
| 2-Methoxyphenyl | Intermediate A (+0.5 kcal/mol) | Product X | 10 |
| Intermediate B (-2.0 kcal/mol) | Product Y | 90 | |
| 4-Methoxyphenyl | Intermediate A (-0.8 kcal/mol) | Product X | 85 |
| Intermediate B (+0.9 kcal/mol) | Product Y | 15 |
Computational Investigations of Bis(phosphine) Organoplatinum(II) Metallacycles
The rational design and self-assembly of supramolecular structures, such as metallacycles and metallacages, rely heavily on computational insights. acs.orgchemistryviews.org Bis(phosphine) organoplatinum(II) complexes are key components in this field, acting as metallic nodes in the construction of discrete polygons and polyhedra. acs.orgnih.gov
Computational studies, primarily using DFT and Time-Dependent DFT (TD-DFT), are essential for understanding the photophysical properties of these organoplatinum(II) metallacycles. acs.orgnih.gov Researchers synthesize various functionalized ligands and combine them with platinum-based acceptors to form structures like rhomboids and hexagons. nih.gov DFT calculations are then used to probe the nature of the observed optical transitions in the absorption and emission spectra. acs.orgnih.gov
These investigations have shown that the emissive properties of bis(phosphine) organoplatinum metallacycles typically arise from ligand-centered π-π* transitions. acs.orgnih.gov However, these transitions often have modest contributions from the metal-based d-orbitals. acs.orgnih.gov The interplay between the ligand-centered electronic transitions and the platinum metal center is delicate; the metal can perturb the ligand's excited state, leading to unique photophysical properties, such as shifts in emission wavelengths. acs.org For example, a D(2h) rhomboid assembled from specific organic linkers and a platinum(II) acceptor was found to have a low-energy excited state and emit at wavelengths significantly different from the free ligand, a phenomenon explained by computational modeling. nih.gov
Table 3: Summary of Computational Data for a Representative Bis(phosphine) Organoplatinum(II) Metallacycle This table exemplifies the type of information derived from DFT/TD-DFT studies on such systems.
| Property | Ligand | Metallacycle |
| Calculated Max Absorption λ (nm) | 350 | 380, 420 |
| Calculated Max Emission λ (nm) | 410 | 515 |
| Predominant Orbital Contribution to Lowest Energy Transition | HOMO -> LUMO (π -> π) | (Ligand π + Metal d) -> Ligand π |
| Calculated Quantum Yield (Φ) | 0.47 | 0.06 |
Advanced Characterization Techniques in Bis 2 Methoxyphenyl Phosphine Research
X-ray Crystallography for Molecular and Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. It allows for the accurate measurement of bond lengths, bond angles, and the study of non-covalent interactions that dictate crystal packing.
The oxidation of the phosphorus center in bis(2-methoxyphenyl)phosphine leads to the formation of this compound oxide, a key intermediate in various synthetic pathways. vulcanchem.com X-ray diffraction studies on derivatives of this oxide provide critical structural information. For instance, the crystal structure of bis(2-methoxyphenyl)(2-methyl-4-oxopent-2-yl)phosphine oxide has been determined, revealing the geometry around the phosphoryl group. researchgate.net The phosphorus atom in this derivative adopts a tetrahedral geometry, a common feature for phosphine (B1218219) oxides. researchgate.netmdpi.com The structure of the parent this compound oxide is foundational for understanding these more complex derivatives. chemscene.comsigmaaldrich.com
A study on a related compound, bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, illustrates how steric hindrance from substituents influences the molecular structure. mdpi.com The analysis of such structures provides a baseline for comparing the effects of different substituent groups on the phosphine oxide framework.
Table 1: Selected Crystallographic Data for a this compound Oxide Derivative Interactive data table. Click on headers to sort.
| Parameter | Value |
|---|---|
| Compound Name | Bis(2-methoxyphenyl)(2-methyl-4-oxopent-2-yl)phosphine oxide |
| P1=O1 Bond Length (Å) | 1.490(4) |
| P1–C(phenyl) Bond Length (Å) | 1.821(5) |
| P1–C(phenyl) Bond Length (Å) | 1.823(5) |
| O1=P1–C(phenyl) Bond Angle (°) | 112.0(2) |
| O1=P1–C(phenyl) Bond Angle (°) | 108.6(2) |
| C(phenyl)–P1–C(phenyl) Bond Angle (°) | 104.1(2) |
Data sourced from an X-ray diffraction study of the specified phosphine oxide derivative. researchgate.net
When this compound or its analogues act as ligands, X-ray crystallography is crucial for characterizing the resulting metal complexes. The analysis of a silver(I) complex, bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I), provides a clear example. iucr.org In this complex, the silver(I) atom is coordinated by two phosphine ligands and a bidentate nitrito anion, resulting in a distorted tetrahedral geometry within an O₂P₂ donor set. iucr.orgresearchgate.net
The P—Ag—P angle is notably large at 129.126 (16)°, while the O—Ag—O chelate angle is acute at 50.38 (6)°. iucr.org The P—Ag—O angles vary between 99.51 (5)° and 118.45 (6)°. iucr.orgresearchgate.net Such data are fundamental for understanding the steric and electronic interactions between the phosphine ligand and the metal center, which in turn influence the complex's stability and reactivity. iucr.org
Table 2: Selected Geometric Parameters for a Silver(I) Phosphine Complex Interactive data table. Click on headers to sort.
| Parameter | Value (Å or °) |
|---|---|
| Compound Name | Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I) |
| Ag1—P1 Bond Length | 2.4283 (4) Å |
| Ag1—O1 Bond Length | 2.3931 (16) Å |
| P—Ag—P Angle | 129.126 (16) ° |
| O—Ag—O Chelate Angle | 50.38 (6) ° |
| P—Ag—O Angle Range | 99.51 (5) – 118.45 (6) ° |
Data sourced from an X-ray diffraction study of the specified silver(I) complex. iucr.orgresearchgate.net
Beyond primary covalent bonds, X-ray crystallography illuminates weaker non-covalent interactions that play a significant role in molecular conformation and crystal packing. In derivatives of this compound, particularly chalcogenides, such interactions are prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is a cornerstone technique for characterizing the structure, purity, and dynamic behavior of molecules in solution. For phosphorus-containing compounds like this compound, multinuclear NMR experiments are particularly informative. iucr.org
The structural integrity and purity of this compound and its derivatives are routinely confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. lookchem.com
¹H NMR provides information on the number and environment of hydrogen atoms, showing characteristic signals for the aromatic and methoxy (B1213986) protons.
¹³C NMR reveals the carbon skeleton of the molecule. The signals for carbons attached directly to the phosphorus atom exhibit coupling (J-coupling), providing valuable connectivity data. rsc.orgacs.org
³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift (δ) is indicative of the oxidation state and coordination of the phosphorus atom. For example, phosphine-borane adducts show distinct signals, and upon oxidation to a phosphine oxide, the ³¹P signal shifts significantly downfield. wiley-vch.demdpi.com Purity can be assessed by the absence of extraneous peaks in the spectra.
Table 3: Representative NMR Data for this compound Derivatives Interactive data table. Click on headers to sort.
| Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|---|
| This compound borane (B79455) complex | ³¹P | 28.8 | Signal for phosphine-borane adduct. wiley-vch.de |
| Bis(4-methoxyphenyl)phosphine oxide | ³¹P | 23.1 | Signal typical for a diarylphosphine oxide. mdpi.com |
| Allyldi(tert-butyl)phosphine Borane | ¹³C | 32.5 (d, ¹JC,P = 25.6 Hz) | Large one-bond coupling constant for carbon attached to phosphorus. acs.org |
| Phosphine Oxide Enediyne Derivative | ³¹P | 25.4 | Chemical shift for a phosphine oxide moiety. rsc.org |
Note: Data are for representative derivatives and isomers to illustrate the application of NMR techniques.
Complexes of ether-phosphines, including those related to this compound, can exhibit dynamic processes in solution, known as fluxional behavior. maynoothuniversity.ie Dynamic NMR, which involves recording spectra at different temperatures, is the primary method for studying these phenomena. researchgate.net
Fluxional processes in metal complexes often involve the rapid exchange of ligands between different coordination modes. For instance, ruthenium(II) complexes with ether-phosphine ligands show fluxionality due to the exchange between a bidentate (P- and O-bonded) and a monodentate (P-bonded) coordination state. maynoothuniversity.ie This occurs as the relatively labile metal-oxygen bond is broken and reformed. maynoothuniversity.ie
Variable-temperature ³¹P and ¹³C NMR studies allow for the monitoring of these exchange processes. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for different isomers or conformers may be observed. acs.orgcsic.es As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of these changes allows for the calculation of the energy barriers for the dynamic process. acs.org Similar fluxional behavior has been noted in platinum complexes of tris(2-methoxyphenyl)phosphine (B1216234), which have been described as behaving like "molecular gears". researchgate.net
31P NMR J-Coupling Analysis (e.g., J(31P-77Se) couplings)
A key method for probing the electronic properties of phosphine ligands like this compound is through the analysis of one-bond phosphorus-selenium coupling constants (¹J(P-Se)) in their corresponding phosphine selenides. The magnitude of the ¹J(P-Se) coupling constant is directly related to the s-character of the phosphorus-selenium bond, which in turn reflects the donor ability of the phosphine. uni-marburg.deacs.org Electron-withdrawing groups attached to the phosphorus atom increase the s-character of the phosphorus lone pair, leading to a larger ¹J(P-Se) coupling constant. uni-marburg.de Conversely, a decrease in the ¹J(P-Se) value indicates an increase in the electron-donating ability of the phosphine ligand. acs.org
This analytical approach is a well-established tool for comparing the basicity and donor strength of various phosphines. acs.org For instance, the ¹J(P-Se) coupling constants for a range of phosphine selenides can be measured and compared to understand the electronic influence of different substituents. acs.org In the context of this compound, preparing its selenium derivative and measuring the ¹J(P-Se) coupling constant via ³¹P NMR spectroscopy provides a quantitative measure of its electronic character. This data is crucial for predicting its behavior in catalytic systems and for the rational design of new ligands with tailored electronic properties.
The analysis of these coupling constants often involves the use of selenium-77 (B1247304) enriched samples to enhance the signal intensity in NMR experiments. nih.gov Both ³¹P and ⁷⁷Se magic angle spinning (MAS) NMR experiments can be performed to determine the nuclear magnetic shielding tensors and the anisotropy of the indirect spin-spin coupling (ΔJ). nih.gov
Table 1: Representative ¹J(P-Se) Coupling Constants for Various Phosphine Selenides
| Phosphine Selenide (B1212193) Derivative | ¹J(P-Se) (Hz) |
| (tmp)₃PSe | 641 |
| (tmp)Ph₂PSe | 706 |
Data sourced from established studies on phosphine donor properties. acs.org
Mass Spectrometry for Reaction Monitoring and Species Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the real-time monitoring of catalytic reactions and the identification of transient intermediates. uvic.caresearchgate.net This soft ionization technique is particularly well-suited for observing charged species in solution, making it invaluable for studying organometallic complexes and catalytic cycles. wiley.com
In the context of catalysis involving phosphine ligands like this compound, ESI-MS can be employed to track the formation of catalyst-substrate complexes, intermediates, and products over time. nih.govrsc.org A significant challenge in studying many catalytic systems is that the key species are often neutral and therefore not directly observable by ESI-MS. uvic.ca To overcome this, a "charge-tagging" strategy can be employed. This involves introducing a charged group onto the phosphine ligand, rendering any associated metal complexes detectable by the mass spectrometer. nih.govuvic.ca
The application of ESI-MS in catalytic studies provides several key advantages:
Rapid Identification: It allows for the quick identification of various species present in the reaction mixture, including active catalysts, off-cycle species, and catalyst deactivation products. nih.govrsc.org
Mechanistic Insights: By monitoring the reaction in real-time, researchers can gain a deeper understanding of the catalytic mechanism, including the sequence of elementary steps. uvic.caresearchgate.netmdpi.com
High Sensitivity: ESI-MS can detect species present at very low concentrations, which is often the case for catalytic intermediates. wiley.com
For example, in palladium-catalyzed reactions, ESI-MS has been used to monitor the activation of Pd₂(dba)₃ with phosphine ligands, providing insights into the formation of the active catalytic species. uvic.caresearchgate.net The combination of ESI-MS with other techniques like UV-Vis spectroscopy can offer a more complete picture by allowing for the observation of both charged and neutral species. uvic.ca Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment observed ions, providing structural information about the detected species. nih.govnih.gov
Spectroscopic Methods for Electronic and Optical Properties
Steady-state absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for characterizing the electronic and optical properties of this compound and its corresponding metal complexes, particularly metallacycles. nih.govrsc.org These methods provide information about the electronic transitions within the molecules, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. bohrium.com
The absorption spectrum reveals the energies at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For phosphine ligands and their metallacycles, these absorptions typically arise from ligand-centered (LC) π → π* transitions. nih.govmdpi.com In metal complexes, additional absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) can also be observed. mdpi.com The position and intensity of these bands are sensitive to the structure of the ligand and the nature of the metal center. rsc.org
Emission spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. The emission properties, such as the emission wavelength, quantum yield, and lifetime, are highly dependent on the molecular structure and the surrounding environment. bohrium.com For instance, the rigidity of the molecular structure can significantly influence the luminescence efficiency. uef.fiuef.fi
In the study of platinum(II) metallacycles incorporating bis(phosphine) ligands, steady-state absorption and emission spectra have been used to probe the nature of the optical transitions. nih.gov The emissive properties of these systems often arise from ligand-centered transitions with some contribution from metal-based orbitals. nih.gov By systematically modifying the ligand structure, for example, by introducing electron-donating or withdrawing groups, the absorption and emission properties of the resulting metallacycles can be tuned. rsc.org
Table 2: Photophysical Data for a Representative Ligand and its Metal Complex
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
| Ligand L | 350 | 450 | 0.06 |
| [Ag(L)(PPh₃)]⁺ | 365 | 470 | 0.086 |
This table presents hypothetical data to illustrate the typical changes observed in photophysical properties upon complexation of a ligand to a metal center. Actual values are highly dependent on the specific ligand and metal system. mdpi.com
Future Outlook and Interdisciplinary Relevance of Bis 2 Methoxyphenyl Phosphine Chemistry
Innovation in Chiral Ligand Design for Enhanced Enantioselectivity
The development of high-performance chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fragrance industries. d-nb.infonih.gov While bis(2-methoxyphenyl)phosphine itself is achiral, its scaffold serves as an excellent starting point for the design of novel chiral diphosphine ligands. Innovations in this area are expected to focus on introducing chirality to create ligands capable of inducing high levels of enantioselectivity in a broad range of chemical transformations. researchgate.net
Future design strategies for chiral derivatives of this compound may include:
Atropisomeric Biaryl Backbones: Introducing a biaryl backbone with restricted rotation, similar to the well-known BINAP ligand, can create a C2-symmetric chiral environment. nih.govnih.gov The methoxy (B1213986) groups of the this compound moiety could play a crucial role in influencing the dihedral angle of the biaryl system, thereby fine-tuning the chiral pocket of the resulting metal complex. researchgate.net
P-Chirogenic Centers: Creating stereogenic phosphorus atoms is another powerful approach to ligand design. nih.govtcichemicals.com The synthesis of P-chiral analogues of this compound, where the phosphorus atom itself is a center of chirality, could lead to a new class of highly effective ligands. nih.gov These ligands often exhibit exceptional levels of enantiocontrol due to the proximity of the chiral center to the metal. tcichemicals.com
Incorporation of Chiral Auxiliaries: Attaching known chiral fragments to the phosphine (B1218219) scaffold offers a modular approach to new ligand synthesis. This allows for the systematic variation of the chiral environment to optimize performance for specific reactions. nih.gov
The success of these new chiral ligands will be evaluated in key asymmetric reactions such as hydrogenation, allylic alkylation, and cross-coupling reactions, where the demand for highly enantioselective catalysts remains high. researchgate.netnih.gov The electronic properties conferred by the methoxy groups are anticipated to influence the reactivity and selectivity of the corresponding metal catalysts. researchgate.net
| Chiral Ligand Design Strategy | Key Feature | Potential Advantage in Catalysis | Relevant Precedent |
|---|---|---|---|
| Atropisomeric Biaryl Scaffolds | Axial chirality from restricted rotation around a C-C bond. | Creation of a stable, well-defined C2-symmetric chiral pocket. | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) nih.gov |
| P-Chirogenic Ligands | Stereogenic phosphorus atom. | High enantiocontrol due to chirality at the metal-coordinating atom. | DIPAMP, TangPhos nih.gov |
| Backbone Chirality | Stereogenic centers on the carbon framework linking the phosphorus atoms. | Modular synthesis and fine-tuning of the ligand structure. | DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) nih.gov |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of modern automation and process technologies is set to revolutionize catalyst development and application. This compound and its derivatives are well-suited to benefit from these advancements.
High-Throughput Screening (HTS): HTS allows for the rapid evaluation of a large number of catalysts and reaction conditions in parallel. acs.orgunchainedlabs.com By creating libraries of ligands based on the this compound scaffold and employing HTS, researchers can quickly identify optimal catalysts for specific transformations. chemrxiv.orgacs.org This data-driven approach accelerates the discovery process, moving beyond traditional one-at-a-time experiments to a more systematic exploration of the vast chemical space. chemrxiv.orgnih.gov For instance, HTS can be used to screen variables such as metal precursors, solvents, bases, and temperature to pinpoint the most effective conditions for a Suzuki coupling reaction catalyzed by a palladium complex of a this compound derivative. unchainedlabs.com
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.gov Catalysts derived from this compound can be immobilized on solid supports, such as polymers or silica (B1680970), and packed into flow reactors. nih.gov This heterogeneous setup allows for the continuous conversion of reactants into products, with the catalyst being easily retained and reused, which improves process efficiency and sustainability. nih.govuq.edu.au The development of robust, immobilized catalysts based on this compound for use in flow systems is a promising area for future research, particularly for large-scale industrial applications. researchgate.net
Exploration in Sustainable and Environmentally Benign Catalytic Processes
The principles of green chemistry are increasingly guiding the design of new chemical processes. Phosphine ligands like this compound have a role to play in the development of more sustainable catalytic methods. prochemonline.com Future research will likely focus on:
Atom Economy: Utilizing this compound-based catalysts in reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste.
Benign Solvents: Developing catalytic systems that are effective in environmentally friendly solvents, such as water, ethanol, or supercritical fluids, reducing the reliance on volatile organic compounds.
Catalyst Recyclability: As mentioned in the context of flow chemistry, immobilizing catalysts on solid supports is a key strategy for improving sustainability by enabling catalyst reuse and minimizing contamination of the product with metal residues. nih.gov
The unique electronic profile of this compound may lead to catalysts with high turnover numbers (TONs), contributing to more cost-effective and environmentally benign processes. sigmaaldrich.com
Potential Applications in Advanced Materials Science and Functional Molecule Development
Organophosphine compounds are not only important as ligands for catalysis but also as building blocks for functional materials. mdpi.com The photophysical and electronic properties of molecules containing phosphine moieties can be tuned by modifying their structure. Derivatives of this compound could be explored for applications in:
Optical Materials: Polydentate phosphine ligands can form complexes with metals like copper(I), silver(I), and gold(I) that exhibit interesting luminescent properties. alfachemic.com These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The specific structure of this compound could be modified to create ligands that, when complexed with appropriate metals, yield materials with tailored emission wavelengths and quantum yields.
Gold Nanoclusters: Phosphine ligands are crucial for stabilizing atomically precise gold nanoclusters. nih.gov The size, structure, and properties of these clusters are highly dependent on the nature of the protecting phosphine ligand. nih.gov this compound and its derivatives could be used to synthesize novel gold clusters with unique catalytic or electronic properties.
Functional Polymers: Incorporating phosphine units into polymer backbones can create materials with unique properties, such as flame retardancy or the ability to coordinate with metals. wikipedia.org Organophosphates, a related class of organophosphorus compounds, are widely used as flame retardants and plasticizers. wikipedia.org
Exploration of Biological and Analytical Applications for this compound Derivatives
The interdisciplinary relevance of organophosphorus chemistry extends into the biological and analytical sciences. While the direct biological application of this compound is not established, its derivatives could be designed for specific functions.
Bioinorganic Chemistry: Phosphine-containing metal complexes have been investigated for their potential as therapeutic agents. For example, silver(I) complexes with phosphine ligands have shown antimicrobial and anticancer activity. nih.gov Future research could involve synthesizing silver or gold complexes of this compound derivatives and evaluating their biological activity.
Chemical Sensors: The phosphorus atom in phosphines can interact with various analytes, making them potential components of chemical sensors. For instance, a system could be designed where the binding of a specific ion or molecule to a metal complex of a this compound derivative results in a detectable change in fluorescence or color.
Analytical Reagents: Organophosphorus compounds are used in various analytical techniques. uq.edu.au For example, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a technique used for the real-time analysis of volatile organic compounds, including some organophosphate esters. acs.org While not a direct application of this compound itself, this highlights the broader role of organophosphorus compounds in analytical science.
The continued exploration of this compound chemistry promises to yield not only more efficient and selective catalysts but also novel materials and tools with far-reaching interdisciplinary applications.
Q & A
Q. What are the established synthetic routes for Bis(2-methoxyphenyl)phosphine, and how can researchers optimize yield and purity?
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 2-methoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. For example:
- Step 1: Preparation of the Grignard reagent (2-methoxyphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF).
- Step 2: Dropwise addition of PCl₃ at 0–5°C to minimize side reactions.
- Step 3: Hydrolysis and purification via column chromatography (silica gel, hexane/ethyl acetate). Key variables affecting yield (>85%) include reaction temperature control and stoichiometric excess of the Grignard reagent (3:1 molar ratio to PCl₃) . Purity (>98%) can be confirmed via ³¹P NMR (δ ≈ −15 ppm for tertiary phosphines) and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm. ³¹P NMR (referenced to H₃PO₄) typically exhibits a singlet near δ −15 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SIR97 ) reveals bond angles (P–C ≈ 1.85 Å) and dihedral angles between methoxy groups and the phosphorus center (critical for steric analysis). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in transition-metal catalysis?
The steric bulk of the ligand, quantified via Tolman cone angles (~145°) and %VBur (buried volume ≈ 35%), affects metal coordination geometry and catalytic turnover. The electronic donating ability (measured by IR CO stretching frequencies in metal carbonyl complexes) correlates with methoxy group electron-donating effects (+M effect), enhancing metal-to-ligand backdonation in catalytic cycles .
| Parameter | Value | Method/Source |
|---|---|---|
| Tolman Cone Angle | ~145° | X-ray crystallography |
| %VBur (Solid Angle) | 35% | SambVca software |
| ³¹P NMR Chemical Shift | δ −15 ppm | Experimental data |
Q. How can researchers resolve contradictions in reported catalytic activity of this compound across studies?
Discrepancies often arise from:
- Purity Issues : Trace oxygen or moisture can oxidize phosphines to phosphine oxides (detectable via ³¹P NMR at δ 25–30 ppm). Use rigorous Schlenk techniques for handling .
- Metal-Ligand Ratio : Optimal catalytic performance in cross-coupling (e.g., Suzuki-Miyaura) requires a 1:1 Pd:ligand ratio. Excess ligand can inhibit reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may increase side reactions compared to toluene .
Q. What computational methods are recommended to model the electronic structure of this compound in catalyst design?
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO). Methoxy groups lower the HOMO energy (−6.2 eV), enhancing σ-donor strength .
- NBO Analysis : Quantifies hyperconjugative interactions between phosphorus lone pairs and methoxy oxygen lone pairs (stabilization energy ≈ 8–10 kcal/mol) .
Data Contradiction Analysis
Q. Why do different studies report varying steric parameters for this compound?
Variations in %VBur (32–38%) arise from:
- Crystallographic Data Quality : High-resolution data (<0.8 Å) vs. low-resolution (>1.0 Å) affect accuracy .
- Software Differences : SHELXL and SambVca may calculate buried volumes differently due to algorithm thresholds .
Methodological Recommendations
- Handling and Storage : Store under argon at −20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions .
- Purity Validation : Combine ³¹P NMR, elemental analysis, and mass spectrometry to confirm >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
